3'-(3-Fluoro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of an indole and thiazolidine ring system, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common approach is the Fischer indolisation followed by N-alkylation. This method is advantageous due to its operational simplicity and high yield . The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 3’-(3-fluoro-4-methylphenyl)-1-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of an indole and thiazolidine ring system, along with the presence of fluorine and methyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-7-8-12(9-14(11)19)21-16(22)10-24-18(21)13-5-3-4-6-15(13)20(2)17(18)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYWXOAMNPYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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